molecular formula C22H25N3O6S2 B2593989 (Z)-methyl 2-(2-((3-(pentyloxy)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-04-8

(Z)-methyl 2-(2-((3-(pentyloxy)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2593989
CAS RN: 865199-04-8
M. Wt: 491.58
InChI Key: WAVMYZFGMKHXLY-GYHWCHFESA-N
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Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. Benzo[d]thiazoles are known to have various biological activities and are used as building blocks in the synthesis of various pharmaceutical agents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole core, with a pentyloxy group attached to the benzene ring and a sulfamoyl group attached to the thiazole ring. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .


Chemical Reactions Analysis

Benzo[d]thiazoles can undergo various reactions, including substitutions and additions, depending on the functional groups present . The reactivity of this specific compound would likely be influenced by the electron-withdrawing sulfamoyl group and the electron-donating pentyloxy group.

Scientific Research Applications

Boron-Containing Drug Design

Boronic acids and their esters, including our compound of interest, have gained attention for designing new drugs and drug delivery systems. Specifically, they serve as boron carriers suitable for neutron capture therapy. However, these compounds are only marginally stable in water . Researchers are exploring ways to enhance their stability while maintaining their therapeutic potential.

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many benzo[d]thiazole derivatives exhibit antimicrobial, antifungal, and anticancer activities .

Future Directions

Future research could explore the biological activity of this compound, as well as potential modifications to enhance its activity or selectivity. Further studies could also investigate its mechanism of action and potential uses in medicine or other fields .

properties

IUPAC Name

methyl 2-[2-(3-pentoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S2/c1-3-4-5-11-31-16-8-6-7-15(12-16)21(27)24-22-25(14-20(26)30-2)18-10-9-17(33(23,28)29)13-19(18)32-22/h6-10,12-13H,3-5,11,14H2,1-2H3,(H2,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVMYZFGMKHXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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